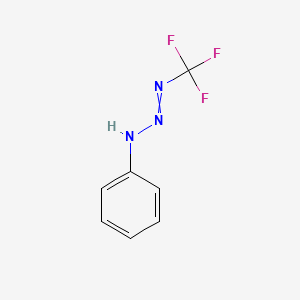
4-(1,2,3-Selenadiazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,3-Selenadiazol-4-yl)aniline is an organoselenium compound that features a selenadiazole ring attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Selenadiazol-4-yl)aniline typically involves the formation of the selenadiazole ring followed by its attachment to the aniline group. One common method involves the reaction of 4-aminoacetophenone with phenol derivatives to form semicarbazone derivatives. These derivatives are then converted into the corresponding selenadiazoles using selenium dioxide in cold glacial acetic acid . Another method involves the oxidation of ethyl 4-acetyl-5-methyl-2-furoate with selenium dioxide to form ethyl 4-(1,2,3-selenadiazol-4-yl)-5-methyl-2-furoate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反応の分析
Types of Reactions
4-(1,2,3-Selenadiazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The selenadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the selenadiazole ring or the aniline group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can yield selenadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline or selenadiazole ring.
科学的研究の応用
4-(1,2,3-Selenadiazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organoselenium compounds.
Biology: The compound has shown potential antibacterial and antifungal activities.
Medicine: Some derivatives of selenadiazoles have been investigated for their antitumor properties.
Industry: The unique properties of selenadiazoles make them useful in materials science and nanotechnology.
作用機序
The mechanism of action of 4-(1,2,3-Selenadiazol-4-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The selenadiazole ring can interact with various enzymes and proteins, potentially disrupting their normal function. This interaction can lead to antibacterial, antifungal, or antitumor effects, depending on the specific biological context .
類似化合物との比較
Similar Compounds
- 4-(1,2,3-Selenadiazol-4-yl)-5-methyl-2-furoate
- 4-Methyl-1,2,3-selenadiazole-5-carboxylic acid amides
Uniqueness
4-(1,2,3-Selenadiazol-4-yl)aniline is unique due to its specific combination of a selenadiazole ring and an aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
CAS番号 |
121180-50-5 |
|---|---|
分子式 |
C8H7N3Se |
分子量 |
224.13 g/mol |
IUPAC名 |
4-(selenadiazol-4-yl)aniline |
InChI |
InChI=1S/C8H7N3Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2 |
InChIキー |
KTBNAJCJNIKFSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C[Se]N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


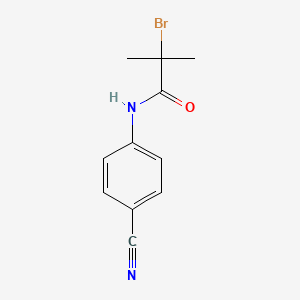
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
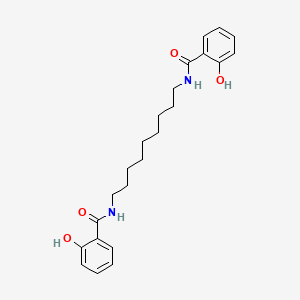
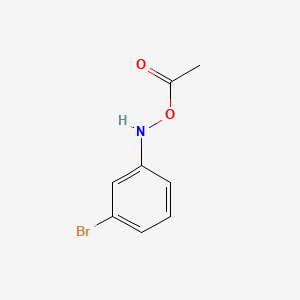
![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
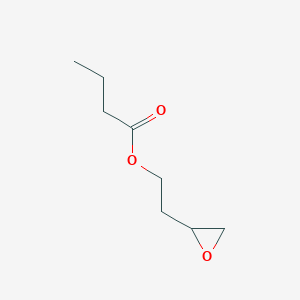
oxophosphanium](/img/structure/B14287657.png)
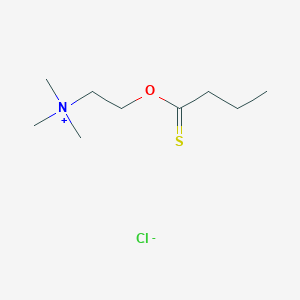
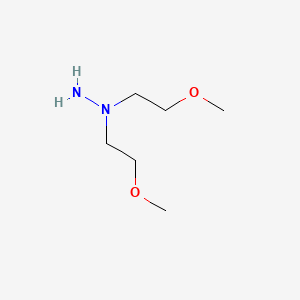
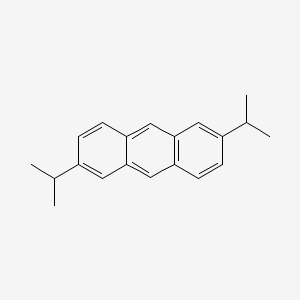

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
